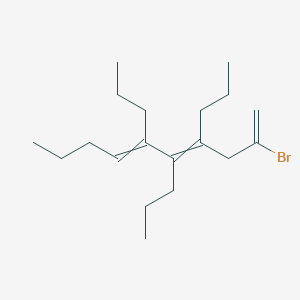
2-Bromo-4,5,6-tripropyldeca-1,4,6-triene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4,5,6-tripropyldeca-1,4,6-triene is an organic compound with the molecular formula C16H27Br. It is characterized by the presence of a bromine atom attached to a triene system, which includes three double bonds.
Preparation Methods
The synthesis of 2-Bromo-4,5,6-tripropyldeca-1,4,6-triene can be achieved through several synthetic routes. One common method involves the bromination of 4,5,6-tripropyldeca-1,4,6-triene using bromine or a bromine-containing reagent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to ensure selective bromination .
Industrial production methods for this compound may involve large-scale bromination processes using automated reactors to ensure consistency and efficiency. The reaction conditions, including temperature, pressure, and reagent concentrations, are optimized to maximize yield and purity .
Chemical Reactions Analysis
2-Bromo-4,5,6-tripropyldeca-1,4,6-triene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The triene system can undergo oxidation to form epoxides or other oxygen-containing derivatives.
Reduction Reactions: The double bonds in the triene system can be reduced to form saturated hydrocarbons.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted derivatives, while oxidation can produce epoxides or alcohols .
Scientific Research Applications
2-Bromo-4,5,6-tripropyldeca-1,4,6-triene has several scientific research applications, including:
Mechanism of Action
The mechanism by which 2-Bromo-4,5,6-tripropyldeca-1,4,6-triene exerts its effects depends on the specific application. In chemical reactions, the bromine atom and the triene system play key roles in determining the reactivity and selectivity of the compound. The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed that the compound interacts with specific enzymes or receptors in biological systems .
Comparison with Similar Compounds
2-Bromo-4,5,6-tripropyldeca-1,4,6-triene can be compared with other similar compounds, such as:
4,5,6-Tripropyldeca-1,4,6-triene: This compound lacks the bromine atom and exhibits different reactivity and properties.
2-Chloro-4,5,6-tripropyldeca-1,4,6-triene: The chlorine atom in this compound results in different chemical behavior compared to the bromine derivative.
2-Iodo-4,5,6-tripropyldeca-1,4,6-triene:
The uniqueness of this compound lies in its specific combination of a bromine atom and a triene system, which imparts distinct chemical and physical properties .
Properties
CAS No. |
661484-89-5 |
|---|---|
Molecular Formula |
C19H33Br |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
2-bromo-4,5,6-tripropyldeca-1,4,6-triene |
InChI |
InChI=1S/C19H33Br/c1-6-10-14-17(11-7-2)19(13-9-4)18(12-8-3)15-16(5)20/h14H,5-13,15H2,1-4H3 |
InChI Key |
REIINVKPUJRTCF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC=C(CCC)C(=C(CCC)CC(=C)Br)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


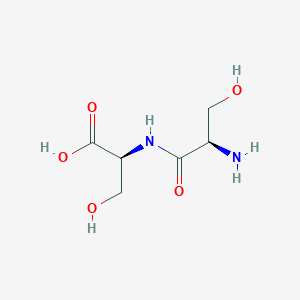
![1-Benzyl-N-butyl-1H-benzo[d]imidazol-2-amine](/img/structure/B12518650.png)
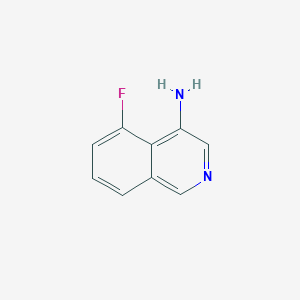
![1-(4-Methylphenyl)-3-phenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12518673.png)
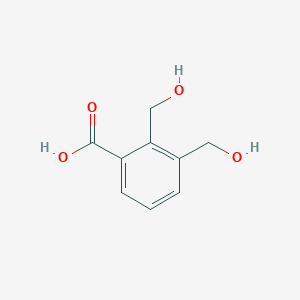
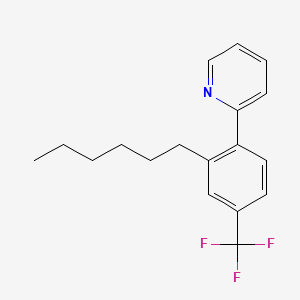
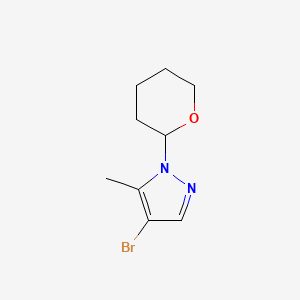
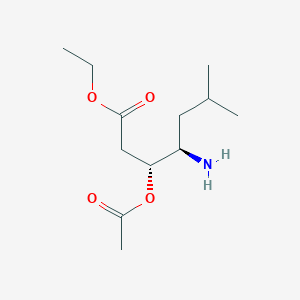
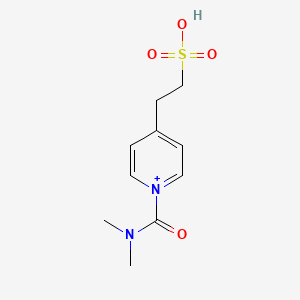
![5-Oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B12518709.png)
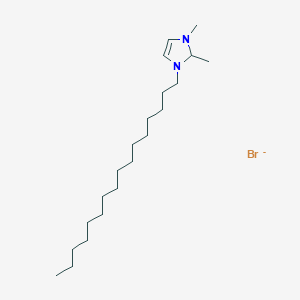
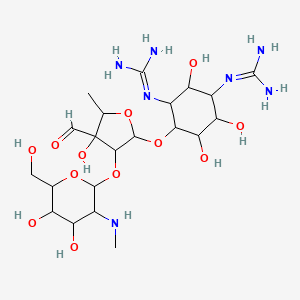

![[1-[2-Bromo-3-hydroxy-4-(3-methylbutyl)phenyl]-2-methylpropan-2-yl] carbonate](/img/structure/B12518735.png)
